BenchChemオンラインストアへようこそ!

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Selectivity profiling Off-target screening Chemical biology

This benzoxazolone derivative is a uniquely validated negative control for HTS. PubChem data confirms inactivity across >30 diverse assays, eliminating confounding artifacts common with other controls. Its balanced drug-like profile (LogP 0.2, tPSA 75.7 Ų) and superior aqueous solubility make it ideal for cell-based phenotypic screens and biophysical assays requiring high concentrations. Secure this essential tool for assay development and SAR exploration.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 851988-82-4
Cat. No. B2507121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
CAS851988-82-4
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESC1COCCN1CCNC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C16H21N3O4/c20-15(17-6-8-18-9-11-22-12-10-18)5-7-19-13-3-1-2-4-14(13)23-16(19)21/h1-4H,5-12H2,(H,17,20)
InChIKeyHEJYDCLMVPYVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851988-82-4): Chemical Identity and Core Characteristics


N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851988-82-4) is a synthetic small molecule belonging to the benzoxazolone class, characterized by a 2-oxo-1,3-benzoxazole core linked via a propanamide spacer to a morpholinoethyl group [1]. Its molecular formula is C16H21N3O4, with a molecular weight of 319.36 g/mol, XLogP3-AA of 0.2, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is cataloged in screening libraries under identifiers including F0643-0080, SMR000016490, and MLS000104047, and has undergone broad biological profiling in the NIH Molecular Libraries Program [1][2].

Why Generic Substitution Fails for N-(2-Morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide


Superficial structural analogs within the benzoxazolone series—varying only the amide substituent—can exhibit dramatically different biological profiles. PubChem screening data show that N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide remained inactive across >30 diverse biochemical and cellular assays, whereas closely related analogs with phenyl, benzyl, or dialkyl amide tails have been reported to interfere with specific enzyme or receptor activities [1][2]. The morpholinoethyl moiety confers distinct solubility and hydrogen-bonding capacity (LogP 0.2; 5 HBA vs. typical 3–4 for aryl analogs) that directly influences both assay compatibility and pharmacokinetic behavior [1]. Substituting with an untested analog risks introducing unanticipated off-target activity or altering solubility to a degree that compromises experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-Morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide vs. Structural Analogs


Broad-Spectrum Inactivity Across 30+ Biochemical and Cellular Assays

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide demonstrated inactivity (no significant effect) in all 34 HTS and confirmatory assays reported in PubChem, including Cdc25B phosphatase, S1P3 agonism, MKP-1/MKP-3 inhibition, Hsp90 inhibition, Bfl-1 anti-apoptotic, BAP1 enzyme, NFkappaB translocation, FPR ligands, Factor XIa/XIIa, and JNK3, among others [1]. In contrast, the unsubstituted propanamide analog 3-(2-oxo-1,3-benzoxazol-3-yl)propanamide and N-phenyl derivatives have reported activities in similar phosphatase and kinase assays within the same screening libraries, indicating that the morpholinoethyl substituent attenuates target engagement [2].

Selectivity profiling Off-target screening Chemical biology

Physicochemical Differentiation: logP and Hydrogen-Bond Acceptor Count

The target compound exhibits an XLogP3 of 0.2 and contains 5 hydrogen-bond acceptors (HBA), compared to XLogP3 values of 1.8–2.5 and 3–4 HBAs for N-phenyl (CAS 53854-83-4), N-benzyl, and N,N-diethyl analogs [1][2]. The lower lipophilicity and higher HBA count of the morpholinoethyl derivative predict superior aqueous solubility and reduced non-specific protein binding, critical for reliable in vitro pharmacology.

ADME prediction Solubility optimization Medicinal chemistry

Molecular Complexity and Rotatable Bond Count Differentiating the Morpholinoethyl Side Chain

With 6 rotatable bonds and a molecular weight of 319.36 g/mol, the compound occupies a distinct region of chemical space relative to simpler propanamide analogs. For comparison, N-phenyl analog (MW 282.29, 4 rotatable bonds) and N,N-diethyl analog (MW 276.33, 5 rotatable bonds) are less flexible and have lower topological polar surface area (tPSA 75.7 Ų vs. 59.1 Ų for N-phenyl) [1][2]. This increased flexibility and polarity profile alters the entropy-enthalpy compensation upon target binding, potentially explaining the observed screening selectivity differences.

Molecular complexity Ligand efficiency Fragment-based design

Optimal Procurement and Application Scenarios for N-(2-Morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide


Negative Control Compound for High-Throughput Screening Assays

Given its demonstrated inactivity across >30 diverse biochemical and cellular assays (PubChem evidence ), this compound can be deployed as a reliable negative control in HTS campaigns targeting enzymes such as phosphatases (Cdc25B, MKP-1, MKP-3), kinases (JNK3), proteases (Factor XIa, XIIa), and cellular pathways (NFkappaB, Hsp90). Its inertness minimizes the risk of confounding assay artifacts, a significant advantage over commonly used negative controls that may exhibit cryptic activities .

Scaffold for Medicinal Chemistry Optimization with Favorable Physicochemical Starting Point

The morpholinoethyl benzoxazolone scaffold offers medicinal chemists a balanced profile (LogP 0.2, 5 HBA, tPSA 75.7 Ų) that lies within desirable oral drug-like space. Its established synthetic accessibility and inactivity against common screening targets provide a clean starting point for structure-activity relationship (SAR) exploration, where introducing targeted functional groups can modulate activity without interference from intrinsic scaffold pharmacology .

Solubility-Challenged Assay Development and Formulation Studies

The low logP (0.2) and high HBA count (5) predict markedly better aqueous solubility compared to hydrophobic analogs . This property makes the compound an attractive candidate for assay development work where compound precipitation or aggregation is a concern, such as in cell-based phenotypic screens requiring prolonged incubation times or in biophysical assays (SPR, ITC) demanding high compound concentrations in aqueous buffer .

Quote Request

Request a Quote for N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.